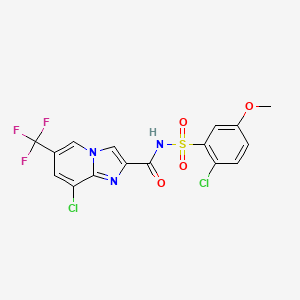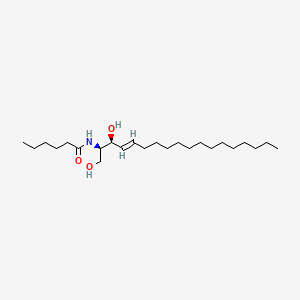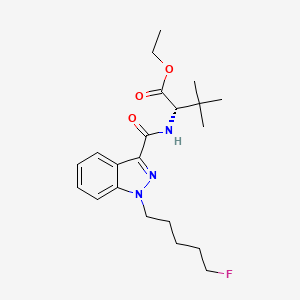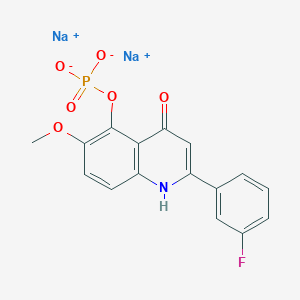
Fluazaindolizine
Übersicht
Beschreibung
Fluazaindolizine is a new pesticide active ingredient registered by the U.S. Environmental Protection Agency (EPA) for agricultural use . It is used to control nematodes (also known as roundworms) on various vegetables and some fruits . The EPA expects that fluazaindolizine will help delay the further development of nematicide resistance .
Synthesis Analysis
A simultaneous analytical method has been developed for quantification and confirmation of the nematicide fluazaindolizine and its seven metabolites in agricultural products . The compounds were extracted with acetonitrile/water (80/20, v/v) and purified using a C18 cartridge, and analysis was conducted by liquid chromatography-tandem mass spectrometry in the electrospray positive and negative ion mode .Molecular Structure Analysis
Fluazaindolizine is degraded into metabolites IN-F4106 and IN-QEK31 due to the breakdown of the amide bond (-CONH-) in the molecular structure during hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of Fluazaindolizine and its seven metabolites have been analyzed using liquid chromatography-tandem mass spectrometry . The limit of detection (LOD) and limit of quantification (LOQ) were satisfactory to determine the low residual level in agricultural products .Wissenschaftliche Forschungsanwendungen
- Fluazaindolizine has emerged as a promising solution for managing plant-parasitic nematodes, which significantly impact crop yields worldwide . It exhibits potent toxic activity against second-stage juveniles (J2) of nematode species like Meloidogyne incognita and Tylenchulus semipenetrans, with LC50 values of 177.14 and 355.2 mg/L, respectively.
- Notably, even non-lethal concentrations of fluazaindolizine severely affect nematode parasitism, reducing root galling, egg mass production, and the number of eggs . This makes it a valuable tool for sustainable nematode management in agriculture.
- Unlike traditional soil fumigants, fluazaindolizine is non-volatile and does not pose risks to human health or the environment. Its low mammalian toxicity makes it an attractive alternative for sustainable agriculture .
- Developing analytical methods for quantifying fluazaindolizine and its metabolites in agricultural products is essential. This data informs residue definitions and maximum residue limits, ensuring food safety .
Nematode Control in Agriculture
Environmental Safety and Soil Health
Residue Analysis and Safety Assessment
Wirkmechanismus
Target of Action
Fluazaindolizine is a novel, non-fumigant, chemical nematicide . Its primary targets are plant-parasitic nematodes . These nematodes feed upon and destroy plant roots, affecting plant metabolism and lowering plant defenses . In their weakened condition, plants become susceptible to diseases and other stresses, leading to reduced yield quality and quantity .
Mode of Action
Fluazaindolizine has a unique mode of action . It destroys the calcium stability in nematode cytoplasm by binding to the special points of the Lyanodine receptor (RyR), a class of intracellular calcium channel . As a result, it affects the movement of muscle and heart in nematodes, leading to paralysis and death .
Biochemical Pathways
Potential targets for fluazaindolizine have been identified in the β-fatty acid oxidation pathway and 2-oxoglutarate dehydrogenase of the citric acid cycle . These pathways are crucial for energy production in cells, and their disruption can lead to the death of the nematodes.
Pharmacokinetics
It is known that fluazaindolizine is a fluorinated nematicide with very low mammalian toxicity . More research is needed to fully understand the pharmacokinetic properties of Fluazaindolizine.
Result of Action
The molecular and cellular effects of Fluazaindolizine’s action result in the paralysis and death of plant-parasitic nematodes . This leads to the preservation of healthy soils by controlling damaging nematode species while being highly compatible with beneficial organisms . As a result, Fluazaindolizine provides targeted protection against plant-parasitic nematodes, enabling root establishment and contributing to healthy crops and high-quality harvests .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fluazaindolizine. For instance, the U.S. Environmental Protection Agency (EPA) identified risks of concern for mammals and honeybees near use sites . These risks will be mitigated with measures such as soil incorporation (mixing the pesticide into the soil) and restrictions that limit pesticide spray drift . Furthermore, the EPA found that Fluazaindolizine is likely to adversely affect some listed species and critical habitats under the jurisdiction of the Fish and Wildlife Service (FWS), initiating formal consultation and shared its findings with FWS .
Zukünftige Richtungen
The EPA expects that fluazaindolizine will play a role in resistance management and integrated pest management programs to help delay the further development of nematicide resistance . The proposed uses of fluazaindolizine include carrots and cucurbit vegetables and certain fruiting, tuberous, and corm vegetables .
Eigenschaften
IUPAC Name |
8-chloro-N-(2-chloro-5-methoxyphenyl)sulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F3N3O4S/c1-28-9-2-3-10(17)13(5-9)29(26,27)23-15(25)12-7-24-6-8(16(19,20)21)4-11(18)14(24)22-12/h2-7H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCCDUCBMCYSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894878 | |
| Record name | Fluazaindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254304-22-7 | |
| Record name | Fluazaindolizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254304-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluazaindolizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254304227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluazaindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DPX-Q8U80 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUAZAINDOLIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHQ8UEW6ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does fluazaindolizine affect nematodes?
A1: While its precise biochemical mode of action remains unknown, research suggests that fluazaindolizine primarily targets the nematode during its sedentary developmental stage within the plant root. [] It significantly inhibits nematode development, particularly the formation of females and offspring production, without exhibiting direct toxicity to infective juveniles. [, ]
Q2: Does fluazaindolizine kill nematodes immediately upon contact?
A2: Unlike some nematicides with immediate knock-down effects, fluazaindolizine does not cause instant nematode death. [] Studies show that exposed juveniles might initially remain motile but gradually exhibit toxicological symptoms, including characteristic body postures, and lose mobility and infectivity over 24-48 hours. []
Q3: How does soil temperature affect fluazaindolizine efficacy?
A4: Soil temperature appears to have a limited impact on the efficacy of fluazaindolizine. Studies comparing its efficacy at different soil temperatures revealed no significant differences in its activity against M. javanica and M. incognita. [, ] This contrasts with other fluorinated nematicides like fluopyram and fluensulfone, which exhibit greater efficacy at higher soil temperatures. []
Q4: Does fluazaindolizine affect the hatching of nematode eggs?
A5: Research suggests minimal impact of fluazaindolizine on nematode egg hatching. Studies on M. incognita and M. hapla found no significant impact on hatching at concentrations up to 50 ppm. []
Q5: What is the impact of fluazaindolizine on non-target organisms in the soil?
A6: Fluazaindolizine generally exhibits low toxicity towards non-target organisms. Studies indicate minimal impact on free-living nematodes, including beneficial species like bacterivorous, fungivorous, and omnivorous nematodes, at field application rates. [, ] It also shows good biocompatibility with beneficial soil fungi, even at concentrations higher than recommended field rates. []
Q6: How does fluazaindolizine compare with other nematicides in terms of environmental impact?
A7: Compared to older nematicides, fluazaindolizine is considered to have a more favorable environmental profile. [] Studies comparing fluazaindolizine with fumigant nematicides like chloropicrin highlight potential negative impacts of fumigation on soil health, such as increased root-knot nematode damage in subsequent crops, possibly due to disruption of natural soil suppressiveness. [, ]
Q7: Can fluazaindolizine be used in combination with biological control agents?
A8: Yes, research suggests good compatibility of fluazaindolizine with certain biological control agents. Studies show that fluazaindolizine does not negatively impact spore attachment or infection of Meloidogyne spp. by Pasteuria penetrans, a bacterial parasite of root-knot nematodes. [, ]
Q8: Is there information available about the molecular structure, formula, and weight of Fluazaindolizine?
A8: While the provided research papers focus on the biological activity and field efficacy of Fluazaindolizine, specific details regarding its molecular structure, formula, and weight are not explicitly discussed.
Q9: What are the knowledge gaps and future research directions for fluazaindolizine?
A9: Despite promising results, research on fluazaindolizine is ongoing. Future investigations should focus on:
- Elucidating the precise biochemical mode of action of fluazaindolizine to understand its interactions within the nematode and the potential for resistance development. []
- Evaluating long-term effects on soil health and non-target organisms to ensure its sustainability. [, ]
- Optimizing application methods and rates for different crops and environments to maximize efficacy and minimize potential risks. [, ]
- Investigating potential synergistic effects with other control measures, including biological control agents and resistant cultivars. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026380.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide](/img/structure/B3026381.png)
![16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid](/img/structure/B3026383.png)

![2,4-Dihydroxy-6-[(14R)-14-hydroxypentadecyl]benzoic acid](/img/structure/B3026386.png)




![N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B3026393.png)
![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)
